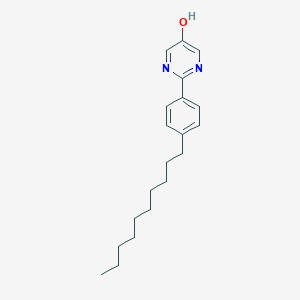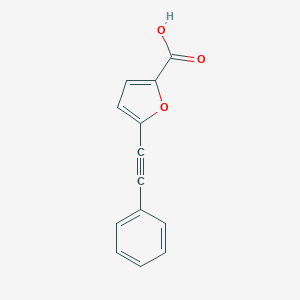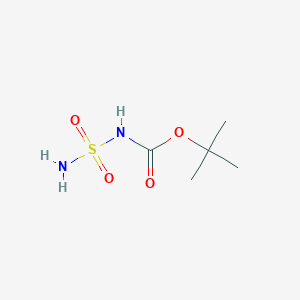
Spilanthol
Descripción general
Descripción
Spilanthol, with the chemical formula C14H23NO and a molecular weight of 221.339 g/mol , is a bioactive compound found in various plants used as traditional remedies worldwide. This compound is known for its sensory properties, such as pungency, tingling, numbing, and mouth-watering effects, making it a popular spice and ingredient in Brazilian cuisine . Its IUPAC name is (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide .
Aplicaciones Científicas De Investigación
Spilanthol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of alkamides and their derivatives.
Mecanismo De Acción
Target of Action
Spilanthol, a bioactive compound found in various plants, including Acmella paniculata , has been identified to target several key proteins in the Toll-Like Receptor 4 (TLR4) pathway . This pathway plays a crucial role in the innate immune system, primarily in triggering responses to pathogens and inflammation.
Mode of Action
This compound interacts with its targets by suppressing the TLR4 signaling pathway . This interaction results in the attenuation of neuroinflammation in neurodegenerative diseases (NDDs) . The compound’s mode of action also involves the inhibition of nitric oxide production due to reduced expression of the inducible nitric oxide synthase enzyme (iNOS) in macrophages .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TLR4 signaling pathway . By suppressing this pathway, this compound can attenuate neuroinflammation, a common feature of NDDs . Additionally, it inhibits the NF-κB pathway, leading to a reduction in the mRNA level and protein expression of COX-2 and iNOS .
Pharmacokinetics
In silico pharmacokinetic and toxicity screening of this compound indicated favorable characteristics for oral delivery . Importantly, this compound has demonstrated substantial blood-brain barrier (BBB) permeability , favoring its potential therapeutic application in NDDs. This property significantly impacts the bioavailability of this compound, allowing it to exert its effects in the central nervous system.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the attenuation of neuroinflammation in NDDs . This is achieved through the suppression of the TLR4 signaling pathway and the inhibition of nitric oxide production . These actions result in a reduction in the mRNA level and protein expression of COX-2 and iNOS , which are key players in the inflammatory response.
Análisis Bioquímico
Biochemical Properties
Spilanthol interacts with several enzymes, proteins, and other biomolecules. It has been shown to suppress the toll-like receptor signaling pathway . Molecular docking and dynamics simulations demonstrate robust binding affinities between this compound and key proteins in the TLR4 pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce the basal phosphorylation level of NKCC2, a protein involved in cell function . This compound also inhibits the expression of IL-1β in BV-2 cells . Furthermore, it can exert anti-inflammatory effects by inhibiting the production of nitric oxide due to reduced expression of inducible nitric oxide synthase enzyme (iNOS) in macrophages .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the activation of several transcription factors, which may explain the effect of this compound on gene expression . Additionally, it has been shown to inhibit the phosphorylation of MAPK and I-κB .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, when orally administered, this compound induced a significant increase in both urine output and salt urinary excretion associated with a markedly reduced urine osmolality compared with control mice .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been shown to permeate the human skin and the inside lining of the cheeks in the mouth (buccal mucosa), resulting in local as well as systemic pharmacological concentrations .
Subcellular Localization
It has been shown to rapidly reduce or reverse basal and agonist-increased cAMP levels through a mechanism involving increases in intracellular [Ca2+] .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Spilanthol can be synthesized through various methods, including the extraction from plant sources using solvents like methanol, ethanol, supercritical carbon dioxide, or hexane . The extraction process involves macerating the plant material and then subjecting it to the chosen solvent under controlled conditions. The extract is then purified using techniques such as preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Industrial Production Methods: In industrial settings, this compound is often extracted using supercritical carbon dioxide due to its efficiency and environmental friendliness . This method involves using carbon dioxide at high pressure and temperature to extract the compound from plant material. The resulting extract is then purified to obtain this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Spilanthol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction of this compound can lead to the formation of saturated amides.
Substitution: this compound can undergo substitution reactions, particularly at the amide nitrogen or the double bonds in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce saturated amides .
Comparación Con Compuestos Similares
Spilanthol is unique among alkamides due to its specific sensory properties and wide range of biological activities. Similar compounds include:
Affinin: Another alkamide with similar analgesic and anti-inflammatory properties.
Piperine: Found in black pepper, known for its pungency and bioactive effects.
Capsaicin: The active component in chili peppers, known for its analgesic and anti-inflammatory properties.
This compound stands out due to its combination of sensory effects and diverse pharmacological activities, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(2E,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,15,16)/b5-4+,7-6-,11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOCHUWSGYYSFW-HVWOQQCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCCC=CC(=O)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C\CC/C=C/C(=O)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893963 | |
| Record name | (E,Z,E)-N-(2-Methylpropyl)-2,6,8-decatrienamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25394-57-4 | |
| Record name | Spilanthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25394-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Isobutyl-2E-decenamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025394574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E,Z,E)-N-(2-Methylpropyl)-2,6,8-decatrienamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AFFININ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W9L3S4856 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B142884.png)










